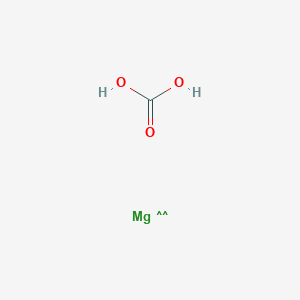

Carbonic acid, magnesium salt

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach. ... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/. |

|---|---|

CAS No. |

7757-69-9 |

Molecular Formula |

CH2MgO3 |

Molecular Weight |

86.33 g/mol |

IUPAC Name |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.[Mg] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

density |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

physical_description |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

Related CAS |

7757-69-9 |

solubility |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways for Magnesium Carbonate

Solution-Based Precipitation Techniques

Solution-based methods are widely employed for the synthesis of magnesium carbonate, involving the precipitation of the compound from a solution containing magnesium ions.

Precipitation from Aqueous Solutions (e.g., MgCl₂ and Na₂CO₃ systems)

MgCl₂ (aq) + Na₂CO₃ (aq) → MgCO₃ (s) + 2NaCl (aq) quora.comyou-iggy.com

However, the direct precipitation of anhydrous magnesium carbonate (MgCO₃) is not always straightforward. Treating an aqueous solution of magnesium chloride with sodium carbonate often results in the precipitation of basic magnesium carbonate, which is a hydrated complex of magnesium carbonate and magnesium hydroxide (B78521). wikipedia.org The reaction conditions, such as temperature and reactant concentrations, play a crucial role in determining the composition and morphology of the final product. yakhak.orgresearchgate.net For instance, studies have shown that at lower temperatures, the reaction of MgCl₂ with Na₂CO₃ solutions tends to produce magnesium carbonate, while at higher temperatures, the formation of basic magnesium carbonate is favored. scribd.com

The reaction between magnesium chloride and sodium bicarbonate (NaHCO₃) can also be used to produce magnesium carbonate. wikipedia.orgvedantu.com This reaction proceeds as follows:

MgCl₂(aq) + 2NaHCO₃(aq) → MgCO₃(s) + 2NaCl(aq) + H₂O(l) + CO₂(g) wikipedia.org

Research has investigated the influence of various parameters on this precipitation process. Homogeneous precipitation of magnesium carbonate hydrates from supersaturated solutions of MgCl₂ and Na₂CO₃ has been studied across a temperature range of 273 to 363 K. researchgate.net The findings revealed that specific temperatures, namely 313 K and the range of 343-363 K, yielded magnesium carbonate hydrates with favorable morphologies and filtration characteristics. researchgate.net Subsequent calcination of these hydrates at 1073 K produced high-purity magnesium oxide (MgO). researchgate.net

Table 1: Influence of Reaction Temperature on Magnesium Carbonate Precipitation

| Reaction Temperature | Resulting Product | Reference |

|---|---|---|

| 20°C to 30°C | Favorable for extra-light magnesium carbonate crystals | yakhak.org |

| Above 40°C | To be avoided for optimal crystal formation | yakhak.org |

| 313 K (40°C) | Good morphology and filtration characteristics of hydrates | researchgate.net |

| 343-363 K (70-90°C) | Good morphology and filtration characteristics of hydrates | researchgate.net |

| High Temperatures | Favors formation of basic magnesium carbonate | scribd.com |

Hydrothermal Synthesis Routes

Hydrothermal synthesis offers a versatile method for producing well-crystallized magnesium carbonate micro-particles. researchgate.netiaea.org This technique involves carrying out the chemical reaction in a sealed, heated aqueous solution, which allows for precise control over the size, morphology, and crystallinity of the product.

Rhombohedral microcrystallites of anhydrous magnesium carbonate (MgCO₃) have been successfully synthesized via a hydrothermal route using various magnesium sources (such as Mg, MgCl₂, Mg(OH)₂, MgSO₄, and MgO) and urea (B33335) as the carbonate source at 160 °C. researchgate.netresearchgate.net The particle size of the resulting MgCO₃ can be influenced by the magnesium precursor used; for example, using Mg(OH)₂ or MgSO₄ as the magnesium source resulted in particles with diameters of about 1–2 μm. researchgate.netresearchgate.net

The hydrothermal method can also be used to transform magnesium carbonate hydrates, which are often formed at lower temperatures, into pure anhydrous MgCO₃ crystals. researchgate.net Low-temperature hydrothermal techniques have been employed to synthesize magnesium carbonate trihydrate (MgCO₃·3H₂O) from MgCl₂-rich brine and ammonium (B1175870) hydrogen carbonate solution. scientific.net Optimal conditions for producing one-dimensional acicular MgCO₃·3H₂O with good settling performance were found to be a reaction temperature of 40-50°C, a molar ratio of Mg²⁺ to HCO₃⁻ of 1:2.2, a pH of 8.8-9.0, a stirring speed of 130 r/min, an aging time of 3 hours, and a reaction time of 70 minutes. scientific.net

Carbon Dioxide-Induced Carbonation Pathways

Carbon dioxide-induced carbonation represents a promising and environmentally conscious pathway for the synthesis of magnesium carbonate. mdpi.comresearchgate.net This method utilizes CO₂, a greenhouse gas, as a feedstock, thereby contributing to carbon capture and utilization efforts. mdpi.commdpi.com The process generally involves the reaction of CO₂ with a magnesium-containing source to form stable magnesium carbonate. mdpi.com

One approach involves the mineral carbonation of magnesium-rich minerals like olivine (B12688019) (Mg₂SiO₄). mdpi.com The carbonation of olivine in an autoclave at 175 °C and a CO₂ pressure of 117 bar has been shown to produce magnesium carbonate. mdpi.com The reaction can be summarized as:

Mg₂SiO₄(s) + 2CO₂(g) → 2MgCO₃(s) + SiO₂(s) mdpi.com

Another pathway involves the carbonation of a magnesium hydroxide (Mg(OH)₂) slurry. wikipedia.orgresearchgate.net High-purity magnesium carbonate can be produced by combining a slurry of magnesium hydroxide and carbon dioxide at high pressure and moderate temperature to form magnesium bicarbonate (Mg(HCO₃)₂), which is then dried to yield MgCO₃. wikipedia.org The reactions are as follows:

Mg(OH)₂(aq) + 2CO₂(g) → Mg(HCO₃)₂(aq) wikipedia.orgMg(HCO₃)₂(aq) → MgCO₃(s) + CO₂(g) + H₂O(l) wikipedia.org

A modified method for producing CO₂-induced magnesium carbonate involves injecting CO₂ gas into a sodium hydroxide (NaOH) solution to generate carbonate ions (CO₃²⁻). mdpi.comresearchgate.net Subsequently, a magnesium source, such as magnesium sulfate (B86663) (MgSO₄), is added to precipitate magnesium carbonate. mdpi.comresearchgate.net The reactions are:

2NaOH(aq) + CO₂(g) → Na₂CO₃(aq) + H₂O(l) mdpi.comNa₂CO₃(aq) + MgSO₄(aq) → MgCO₃(s) + Na₂SO₄(aq) mdpi.com

Precursor-Based Synthesis Strategies

Precursor-based synthesis involves the use of an intermediate magnesium compound that is subsequently converted into magnesium carbonate. This approach can offer better control over the purity and morphology of the final product.

Utilization of Magnesium Hydroxide as a Precursor

Magnesium hydroxide (Mg(OH)₂) is a key precursor in several synthesis routes for magnesium carbonate. researchgate.netlabpartnering.org It can be readily produced by treating solutions of magnesium salts with alkaline water. wikipedia.org

The carbonation of a magnesium hydroxide slurry with CO₂ is a well-established method. wikipedia.orgresearchgate.net By sparging CO₂ gas through a suspension of Mg(OH)₂, magnesium hydroxy carbonate can be formed. researchgate.net The pH of the slurry, temperature, and drying conditions are critical parameters that influence the final product. researchgate.net In some processes, magnesium hydroxide is reacted with a source of carbon dioxide to produce magnesium carbonate, which is then further reacted to produce other magnesium compounds or magnesium metal. labpartnering.org

Hydrothermal treatment of magnesium hydroxide in the presence of a carbonate source like urea can also yield magnesium carbonate. google.com This method, carried out in a closed system at high temperature and pressure, can produce basic magnesium carbonate with good crystallinity and high purity. google.com

Thermal Decomposition of Magnesium Carbonate Trihydrates (MgCO₃·3H₂O)

Magnesium carbonate trihydrate (MgCO₃·3H₂O), also known as nesquehonite, can serve as a precursor for the synthesis of other forms of magnesium carbonate, such as basic magnesium carbonate. ccspublishing.org.cnmeixi-mgo.com The thermal decomposition of MgCO₃·3H₂O in pure water can lead to the formation of basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O). ccspublishing.org.cn

The decomposition process is temperature-dependent. At temperatures between 60-70 °C, flake or cluster crystals are typically obtained, while spherical-like crystals are formed at 80-100 °C with a thermal decomposition time of 90 minutes. ccspublishing.org.cn The decomposition of MgCO₃·3H₂O is a multi-stage process. ccspublishing.org.cn Initially, there is a decarbonation process where MgCO₃·3H₂O decomposes, and carbonate ions are hydrolyzed to form a magnesium bicarbonate solution. ccspublishing.org.cn As the temperature increases, the conversion rate of MgCO₃·3H₂O to basic magnesium carbonate significantly speeds up. ccspublishing.org.cn

The thermal stability of nesquehonite at room pressure is limited to temperatures below 52 °C. acs.org Above this temperature, it undergoes a three-stage dehydration process below 250 °C, losing its three water molecules. acs.orgacs.org This decomposition can lead to the formation of hydromagnesite (B1172092) or an amorphous carbonate phase. acs.org

Table 2: Thermal Decomposition of MgCO₃·3H₂O

| Temperature Range | Resulting Product Morphology | Reference |

|---|---|---|

| 60-70 °C | Flake or cluster crystals of basic magnesium carbonate | ccspublishing.org.cn |

| 80-100 °C | Spherical-like crystals of basic magnesium carbonate | ccspublishing.org.cn |

| Below 52 °C | Stable as MgCO₃·3H₂O at room pressure | acs.org |

| 52-250 °C | Three-stage dehydration occurs | acs.orgacs.org |

Synthesis from Magnesium Silicates (e.g., olivine, serpentine)

The synthesis of magnesium carbonate from magnesium silicate (B1173343) minerals, such as olivine and serpentine (B99607), is a focal point of research, particularly in the context of carbon capture and utilization. mdpi.com This approach involves the chemical transformation of these abundant minerals into stable carbonates.

The direct carbonation of olivine, a magnesium iron silicate with the chemical formula (Mg, Fe)₂SiO₄, has been explored under various conditions. mdpi.com The fundamental reaction involves the dissolution of forsterite (Mg₂SiO₄), the magnesium-rich endmember of the olivine solid solution series, and subsequent precipitation of magnesium carbonate. google.com This process can be represented by the following reactions in an aqueous solution:

Dissolution of forsterite: Mg₂SiO₄(s) + 4H⁺(aq) → 2Mg²⁺(aq) + SiO₂(aq) + 2H₂O(l) google.com

Precipitation of magnesium carbonate:

Mg²⁺(aq) + HCO₃⁻(aq) → MgCO₃(s) + H⁺(aq) google.com

Mg²⁺(aq) + CO₃²⁻(aq) → MgCO₃(s) google.com

Research has shown that the reaction rate and conversion efficiency are influenced by factors such as temperature, CO₂ pressure, particle size, and the presence of additives. mdpi.comgoogle.com For instance, experiments conducted in an autoclave at elevated temperatures (e.g., 175 °C) and high CO₂ pressures (e.g., 117 bar) have demonstrated the formation of magnesium carbonate from olivine. mdpi.com The use of additives like sodium bicarbonate, oxalic acid, and ascorbic acid can enhance the carbonation process. mdpi.commdpi.com

Similarly, serpentine [Mg₃Si₂O₅(OH)₄], another magnesium silicate mineral, can serve as a feedstock for magnesium carbonate production. google.comgoogle.com The process can involve leaching the magnesium from the serpentine using acids like hydrochloric acid, followed by precipitation steps to first remove impurities such as iron and then to form magnesium carbonate. researchgate.net An alternative route involves reacting serpentine with recyclable ammonium salts at elevated temperatures (400-440⁰C) to extract magnesium, which is then precipitated as magnesium hydroxide and subsequently carbonated. core.ac.uk

A key challenge in these processes is the potential co-extraction of other elements like iron, which necessitates purification steps to obtain high-purity magnesium carbonate. core.ac.uk The table below summarizes experimental conditions from various studies on the carbonation of magnesium silicates.

Table 1: Experimental Conditions for Magnesium Carbonate Synthesis from Silicates

| Feedstock | Reagents/Additives | Temperature (°C) | Pressure (bar) | Key Findings |

|---|---|---|---|---|

| Olivine | Water, CO₂, Sodium Bicarbonate, Oxalic Acid, Ascorbic Acid | 175 | 117 | Formation of MgCO₃ confirmed. mdpi.commdpi.com |

| Olivine | Hydrochloric Acid | 80 | Atmospheric | Leaching of Mg from the silicate. researchgate.net |

| Serpentine | Ammonium Salts | 400-440 | Atmospheric | 80% magnesium extraction achieved. core.ac.uk |

Novel and Advanced Synthesis Approaches

Beyond traditional methods, novel synthesis approaches have been developed to produce magnesium carbonate with tailored properties for specific applications.

A significant advancement in materials science has been the development of a surfactant-free method to synthesize mesoporous magnesium carbonate, commercially known as Upsalite®. disruptivepharma.comuu.se This material is characterized by a high specific surface area (approximately 800 m²/g) and a narrow pore size distribution, making it attractive for applications in drug delivery and humidity control. chalkrebels.comscirp.org

The synthesis process typically involves the reaction of magnesium oxide (MgO) with methanol (B129727) under a carbon dioxide atmosphere. figshare.comaip.org The key steps are as follows:

MgO is mixed with methanol under CO₂ pressure (e.g., 3 bar) at a moderate temperature (e.g., 50°C). figshare.com

This leads to the formation of magnesium methoxide (B1231860) (HOMgOCH₃) and methyl hemicarbonic acid (CH₃OCOOH) in the solution. figshare.com

These intermediates react to form a magnesium methyl carbonate ester (H₃COCOOMgOCH₃) and water. figshare.com

The ester then reacts with the in-situ formed water to produce a magnesium carbonate-methanol complex (HOMgOCOOCH₃ or MgCO₃·CH₃OH). figshare.com

Finally, gentle heating (e.g., at 70°C) of this complex drives off the methanol, resulting in the formation of amorphous, mesoporous magnesium carbonate. figshare.comresearchgate.net

The pore formation is attributed to the release of physically bound carbon dioxide, which acts as an in-situ pore-forming template during solvent evaporation. researchgate.net The resulting amorphous structure is stable and can be produced at low temperatures without the need for traditional surfactant templates, which are often expensive and environmentally challenging to remove. disruptivepharma.comuu.seresearchgate.net

Table 2: Key Parameters in Surfactant-Free Mesoporous Magnesium Carbonate Synthesis

| Reactants | Solvent | CO₂ Pressure | Temperature | Key Product Feature |

|---|

The use of supercritical carbon dioxide (scCO₂) as both a reactant and a solvent presents an environmentally friendly route for magnesium carbonate synthesis. mdpi.com This approach can eliminate the need for organic co-solvents like ethanol (B145695) or methanol, which are often used in other synthesis methods. mdpi.com

In a typical process, a magnesium precursor is reacted with scCO₂. This method has been shown to produce hydrated magnesium carbonate with a nesquehonite structure. mdpi.comresearchgate.net The resulting material can exhibit a high surface area and small pore sizes. mdpi.comresearchgate.net For example, one study reported the synthesis of hydrated magnesium carbonate with pores of 1.01 nm. mdpi.com

The reaction conditions, such as temperature and pressure, are critical in determining the final product's characteristics. Research has also explored growing single crystals of magnesium carbonate in a supercritical carbon dioxide-molten sodium system, highlighting the versatility of high-pressure CO₂ environments for carbonate synthesis. acs.org The carbonation of magnesium silicate ores in a slurry with water and a gaseous mixture of carbon dioxide and oxygen, sometimes in a supercritical fluid state, has also been investigated. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Magnesium Carbonate | MgCO₃ |

| Olivine | (Mg, Fe)₂SiO₄ |

| Serpentine | Mg₃Si₂O₅(OH)₄ |

| Forsterite | Mg₂SiO₄ |

| Sodium Bicarbonate | NaHCO₃ |

| Oxalic Acid | C₂H₂O₄ |

| Ascorbic Acid | C₆H₈O₆ |

| Hydrochloric Acid | HCl |

| Magnesium Hydroxide | Mg(OH)₂ |

| Ammonium Salts | (e.g., NH₄Cl) |

| Magnesium Oxide | MgO |

| Methanol | CH₃OH |

| Carbon Dioxide | CO₂ |

| Magnesium Methoxide | HOMgOCH₃ |

| Methyl Hemicarbonic Acid | CH₃OCOOH |

| Nesquehonite | MgCO₃·3H₂O |

Crystallization Processes and Mechanisms of Magnesium Carbonate

Nucleation and Growth Phenomena

Nucleation, the initial step of crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. This is followed by crystal growth, where these nuclei enlarge. The kinetics and mechanisms of these processes dictate the final properties of the crystalline product, such as its phase, size, and morphology.

The formation of a new phase can be initiated through two primary nucleation pathways: homogeneous and heterogeneous.

Homogeneous Nucleation: This process occurs spontaneously within a uniform, supersaturated solution without the influence of foreign surfaces. It requires a higher energy barrier to be overcome, as the new solid phase must form without a pre-existing interface to lower the necessary energy. For magnesium carbonate, specifically the hydrated form nesquehonite (MgCO₃·3H₂O), homogeneous nucleation can be distinguished from heterogeneous mechanisms by studying the relationship between the induction period (the time before nucleation begins) and factors like temperature and supersaturation. researchgate.net Studies have shown that at high supersaturation levels, primary nucleation mechanisms, which include homogeneous nucleation, tend to dominate. tandfonline.com

Heterogeneous Nucleation: This pathway is more common in natural and industrial systems. Nucleation is initiated on a pre-existing surface, such as an impurity particle, a container wall, or another crystal phase. These surfaces act as catalysts, lowering the activation energy required for nucleation.

On foreign substrates: Classical molecular dynamics simulations have explored the heterogeneous nucleation of amorphous magnesium carbonate (AMC) on α-quartz surfaces. acs.orgnih.gov The results suggest that the quartz surface draws water molecules from the AMC nucleus, creating an energetically unfavorable interface. Consequently, homogeneous nucleation is favored over heterogeneous nucleation on this particular substrate. acs.orgnih.gov

On other mineral phases: In co-precipitation scenarios, one mineral can serve as the substrate for another. For instance, in systems containing both magnesium and nickel, magnesite (MgCO₃) can form more rapidly and act as a substrate (a core) that promotes the heterogeneous nucleation and growth of a gaspéite (NiCO₃) shell. digitellinc.com This is supported by calculations showing that the energy barrier for the homogeneous nucleation of gaspéite is higher than that for its heterogeneous nucleation on magnesite. digitellinc.com

The distinction between these pathways is crucial, as the dominant mechanism influences the resulting crystal characteristics. researchgate.net

Once stable nuclei have formed, they grow into larger crystals. The rate of this growth and the final shape (morphology) of the crystals are governed by a combination of intrinsic properties and external conditions.

Crystal Growth Kinetics: The study of crystal growth kinetics involves measuring parameters like the induction period and the rate of crystal size increase.

For nesquehonite, the induction period before crystallization begins is influenced by temperature, supersaturation, and the presence of additives. researchgate.net As expected from theory, the induction period decreases as temperature or supersaturation increases. researchgate.net In one study at 27°C and pH 10, the induction period for nesquehonite crystallization was found to be 50 seconds, and the process could be described by a second-order reaction equation. scientific.netresearchgate.netresearchgate.net

The driving force for crystallization is the level of supersaturation. tandfonline.com High supersaturation can lead to a crystal growth rate that is independent of the crystal size. tandfonline.com

Morphology Control: The morphology of magnesium carbonate crystals can be manipulated by controlling various parameters during the crystallization process. This is critical for tailoring the material's properties for specific applications.

Hydration Conditions: The temperature and duration of the hydration of magnesium oxide (a precursor) significantly impact the morphology of the resulting basic magnesium carbonate. Spherical particles with a regular shape and uniform size can be obtained at a hydration temperature of 50°C for 1.5 hours. icm.edu.pl However, increasing the temperature or extending the hydration time leads to irregular, fragmented, or flake-like morphologies. icm.edu.pl

Supersaturation and Additives: In systems containing both calcium and magnesium, the presence of Mg²⁺ ions influences the morphology of the resulting calcite crystals. ucm.es At high supersaturation, the crystals form spheres. As supersaturation decreases, the morphology transitions through dumbbell-like shapes and wheat-sheaf bundles to, eventually, single crystals with steep rhombohedral faces. ucm.es Basic magnesium carbonate often exhibits needle-shaped crystals. tandfonline.com

The ability to control these kinetic and morphological aspects is essential for the industrial production of magnesium carbonate with desired characteristics. researchgate.neticm.edu.pl

Homogeneous and Heterogeneous Nucleation Pathways

Influence of Additives and Environmental Factors on Crystallization

The crystallization of magnesium carbonate is highly sensitive to the chemical and physical conditions of the solution. Additives and environmental factors can significantly alter nucleation kinetics, transformation pathways, and final crystal morphology.

Influence of Additives:

Organic Additives: Small organic molecules can have a profound impact. Citrate (B86180), for example, has been shown to delay the onset of AMC nucleation by destabilizing the prenucleation clusters of magnesium and carbonate ions. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org By altering the hydration of ions, citrate can also lead to the formation of amorphous and crystalline phases with lower water content, which are more stable. goldschmidt.infogeochemicalperspectivesletters.org Sodium acetate (B1210297) shows a similar effect. goldschmidt.info

Inorganic Additives: Simple inorganic salts also influence the process. The presence of NaCl can prolong the induction period for nesquehonite nucleation. researchgate.net Other salts like Na₂SO₄ have also been studied for their role in AMC precipitation. goldschmidt.info

Particulate Additives: The addition of alumina (B75360) particles has been found to inhibit magnesium carbonate scale formation by increasing the induction time for crystallization and changing the crystal morphology from prismatic to a rounded shape. aip.org

The table below summarizes the effect of various additives on magnesium carbonate crystallization.

| Additive | Observed Effect | Reference(s) |

| Sodium Citrate | Delays AMC nucleation; reduces water content in the precipitated AMC. | goldschmidt.info, geochemicalperspectivesletters.org, geochemicalperspectivesletters.org |

| Sodium Acetate | Reduces water content in the precipitated AMC. | goldschmidt.info |

| Alumina (Al₂O₃) | Increases induction time for crystallization; changes crystal morphology from prismatic to rounded. | aip.org |

| Sodium Chloride (NaCl) | Prolongs the induction period for nesquehonite nucleation. | goldschmidt.info, researchgate.net |

This table is interactive. Click on the headers to sort.

Influence of Environmental Factors:

Temperature: Temperature is a critical factor. Increasing temperature generally promotes scale formation. aip.org While various hydrated phases form at ambient temperatures, moderate to high temperatures (60–200 °C) are often required to overcome the kinetic barrier and precipitate the stable anhydrous magnesite phase directly. rsc.org A specific hydration temperature of 50°C has been identified as optimal for producing basic magnesium carbonate with a regular, spherical morphology. icm.edu.pl

pH: The pH of the solution is a key determinant of the carbonate species present and the supersaturation level. A rapid increase in pH is known to promote the formation of nesquehonite. nih.gov Experimental studies have shown that magnesium carbonate readily forms at a pH of 10. scientific.netresearchgate.netresearchgate.net

Mg/Ca Ratio: In environments containing both magnesium and calcium, the molar ratio of Mg²⁺ to Ca²⁺ ions is a controlling factor for which mineral precipitates. Aragonite, rather than calcite, tends to form from solutions with a high Mg/Ca ratio. nih.govmdpi.com

Alkali Cations: The type of alkali cation (e.g., Na⁺, K⁺, Rb⁺, Cs⁺) present in the solution from the carbonate source can significantly influence the stability of AMC phases and the subsequent crystallization of nesquehonite. researchgate.net

Effects of Ionic Species (e.g., Mg²⁺, Ca²⁺, SO₄²⁻)

The presence of various ions in the crystallization solution significantly influences the precipitation of magnesium carbonate. The concentration and identity of these ions can alter reaction rates, polymorph selection, and the incorporation of impurities into the crystal lattice.

Magnesium (Mg²⁺) and Calcium (Ca²⁺) Ions:

The ratio of magnesium to calcium ions (Mg²⁺/Ca²⁺) is a critical determinant in the type of carbonate mineral that forms. rsc.org In aqueous environments, the strong hydration shell of the Mg²⁺ ion presents a significant energy barrier to its dehydration, which is a necessary step for incorporation into a carbonate crystal lattice. rsc.orgnih.gov This kinetic hindrance often favors the formation of hydrated magnesium carbonate phases over the thermodynamically stable anhydrous form, magnesite. rsc.org

Studies have shown that at high Mg²⁺/Ca²⁺ ratios (greater than 10) and elevated carbonate alkalinity, modern dolomite (B100054) formation can be observed in certain lake environments. rsc.org However, experimental evidence suggests that ideal dolomite precipitation occurs at Mg²⁺/Ca²⁺ ratios between 2 and 7. rsc.org In solutions with low magnesium concentrations, the transformation of hydromagnesite (B1172092) to magnesite is thought to occur through dehydration and the formation of intermediate phases like brucite. osti.gov Conversely, in solutions with high magnesium concentrations, a dissolution-reprecipitation mechanism is favored. osti.gov Increased Mg²⁺ concentration has been observed to decrease the rate of transformation from hydromagnesite to magnesite. osti.gov

The presence of Mg²⁺ also has an inhibitory effect on calcite precipitation. rsc.org Even at high concentrations, the smaller ionic radius and consequently larger hydration sphere of Mg²⁺ compared to Ca²⁺ make its dehydration kinetically unfavorable for incorporation into nucleation sites. rsc.org However, experiments conducted in non-aqueous solvents have demonstrated that a much higher percentage of magnesium can be incorporated into calcite crystals, providing direct evidence for the hindering role of cation hydration in aqueous solutions. nih.govpnas.org

Sulfate (B86663) (SO₄²⁻) Ions:

The role of sulfate ions in magnesium carbonate crystallization is complex, with studies reporting both inhibitory and acceleratory effects. helsinki.fiacs.org Some research suggests that sulfate can facilitate the incorporation of Mg²⁺ into protodolomite by inducing microstructural changes in calcium carbonates. acs.org Other studies have observed that while sulfate may increase the nucleation rate of magnesium carbonates, it can inhibit crystal growth. rsc.orgacs.org

The presence of sulfate in brine solutions has been shown to promote the dissolution of hydromagnesite. osti.gov However, the formation of MgSO₄ complexes can reduce the rate of magnesite precipitation by lowering the activity of magnesium. osti.gov In experiments involving the carbonation of calcium nitrate (B79036) and magnesium sulfate, the presence of sulfate was suggested to increase the rate of nucleation but decrease the rate of crystal growth, leading to the formation of a dolomite-like material containing sulfate anions. rsc.org

Table 1: Effect of Ionic Species on Magnesium Carbonate Crystallization

| Ionic Species | Effect on Crystallization | Research Findings | Citations |

| Mg²⁺ | High concentrations can decrease the transformation rate of hydromagnesite to magnesite. Inhibits calcite precipitation due to strong hydration shell. | In solutions with high magnesium concentration, a hydromagnesite dissolution–magnesite precipitation process is favored. The dehydration of Mg²⁺ cations is kinetically unfavorable for fixation on nucleation sites. | rsc.orgosti.gov |

| Ca²⁺ | The Mg²⁺/Ca²⁺ ratio is a critical determinant of the carbonate mineral formed. | Ideal dolomite precipitation is suggested to occur in solutions with Mg²⁺/Ca²⁺ ratios ranging from 2 to 7. | rsc.org |

| SO₄²⁻ | Effects are contradictory, with some studies showing inhibition and others acceleration of precipitation. Can hinder crystalline Mg carbonate formation at high concentrations. | Sulfate can promote hydromagnesite dissolution but reduce magnesite precipitation rate by forming MgSO₄ complexes. High concentrations of ammonium (B1175870) sulfate favor amorphous magnesium carbonate formation. | osti.govhelsinki.fiacs.org |

Impact of Organic Additives and Ligands (e.g., citrate)

Organic additives can significantly influence the crystallization of magnesium carbonate by interacting with ions in the solution and the surfaces of growing crystals. Citrate, in particular, has been the subject of detailed research.

Studies have shown that citrate can inhibit the formation of amorphous magnesium carbonate (AMC) by destabilizing the prenucleation associates of magnesium and carbonate ions. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This inhibition of nucleation becomes stronger with increasing citrate concentration. geochemicalperspectivesletters.org By promoting the dehydration of Mg²⁺ ions, citrate makes the formation of Mg-CO₃ associates in solution less favorable. geochemicalperspectivesletters.org

While inhibiting nucleation, low concentrations of citrate (<1 mM) have been found to accelerate the growth of AMC and lead to the formation of less hydrated crystalline phases like dypingite, as opposed to nesquehonite which forms in the absence of citrate. geochemicalperspectivesletters.org However, at higher concentrations, citrate inhibits the growth of AMC. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This dual role is attributed to citrate's ability to alter the hydration of free ions relative to ion associates. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The presence of citrate can force the system to undergo liquid-liquid separation before the formation of a solid, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.org

Research using mixed-flow reactors at elevated temperatures (100-150°C) has demonstrated that organic ligands like citrate and oxalate (B1200264) significantly reduce the growth rate of magnesite. iaea.orgoieau.fr This inhibition is attributed to two main mechanisms: the complexation of Mg²⁺ ions in the aqueous solution and the adsorption of the ligands onto the crystal surface, which modifies the shape of growth hillocks and the frequency of step generation in spiral growth. iaea.orgoieau.fr The inhibitory effect was found to be most pronounced with citrate, which is thought to be related to its preferential interaction with acute steps on the magnesite surface. iaea.org

Table 2: Impact of Citrate on Magnesium Carbonate Crystallization

| Citrate Concentration | Effect on Nucleation | Effect on Crystal Growth | Resulting Phase | Citations |

| Low (<1 mM) | Inhibition | Acceleration | Less hydrated crystalline phases (e.g., dypingite) | geochemicalperspectivesletters.org |

| High | Strong Inhibition | Inhibition | Amorphous phases with lower water content | geochemicalperspectivesletters.orggeochemicalperspectivesletters.org |

| In hydrothermal conditions (100-150°C) | Not specified | Significant reduction in magnesite growth rate | Magnesite (growth inhibited) | iaea.orgoieau.fr |

Temperature, Pressure, and pH Dependence

The crystallization of magnesium carbonate is highly sensitive to the physicochemical conditions of the environment, including temperature, pressure, and pH. These parameters influence the solubility of different magnesium carbonate phases, reaction kinetics, and the resulting crystal morphology.

Temperature:

Temperature plays a crucial role in determining which polymorph of magnesium carbonate will precipitate. At ambient temperatures (e.g., 25°C) and a CO₂ partial pressure of 1 bar, the hydrated carbonate nesquehonite (MgCO₃·3H₂O) is the typical precipitate. researchgate.net As the temperature increases, the formation of other phases is favored. For instance, increasing the temperature of a solution can lead to an increased rate of scale deposition of MgCO₃. aip.org

Studies have shown that at lower temperatures (room temperature to 328 K), magnesium carbonate hydrates tend to form needle-like morphologies. acs.orgnih.gov With a further increase in temperature (333-368 K), sheet-like crystallites become the preferred morphology, and their composition changes from MgCO₃·xH₂O to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). nih.gov At even higher temperatures, around 120°C, hydromagnesite can transform into the stable anhydrous form, magnesite (MgCO₃), over a period of hours. researchgate.net The direct formation of magnesite is observed at 120°C and a high CO₂ partial pressure of 100 bar. researchgate.net

Pressure:

The partial pressure of carbon dioxide (PCO₂) is a significant factor, particularly in conjunction with temperature. At 25°C and 1 bar PCO₂, nesquehonite is the sole precipitate. researchgate.net However, at 120°C, increasing the PCO₂ from 3 bar to 100 bar shifts the product from hydromagnesite to the direct formation of magnesite. researchgate.net In some cases at high PCO₂, co-precipitation of magnesite and hydromagnesite occurs, with the latter rapidly transforming into magnesite. researchgate.net Generally, elevated temperatures and CO₂ pressures are required to overcome the kinetic barriers to magnesite formation. rsc.org

pH:

The pH of the solution has a profound effect on the morphology and composition of the precipitating magnesium carbonate hydrates. At lower temperatures and lower pH values, needle-like structures are common. acs.orgnih.gov As the pH increases, the axis diameter of these needle-like particles tends to decrease. acs.orgnih.gov A further increase in both temperature and pH leads to a morphological transition to sheet-like crystallites, which can assemble into more complex structures like rosettes. nih.gov

The timing of precipitation is also influenced by pH. In CO₂ absorption experiments, a higher initial pH was shown to have a strong effect on the absorption kinetics. mdpi.com The formation of amorphous calcium-magnesium carbonate nanoparticles is also pH-dependent; increasing the alkalinity shifts the carbonate equilibrium and increases the volume fraction of the formed nanoparticles. pnas.org The precipitation of nesquehonite is favored under slightly alkaline to alkaline conditions (pH 9.5-10), while it may dissolve under very strongly alkaline conditions (pH > 13.5). researchgate.net

Table 3: Influence of Temperature, Pressure, and pH on Magnesium Carbonate Crystallization

| Parameter | Condition | Observed Effect/Product | Citations |

| Temperature | 25°C (1 bar PCO₂) | Nesquehonite (MgCO₃·3H₂O) precipitates. | researchgate.net |

| Room temp. - 328 K | Needle-like morphologies of MgCO₃·xH₂O. | acs.orgnih.gov | |

| 333 - 368 K | Sheet-like crystallites of hydromagnesite. | nih.gov | |

| 120°C (3 bar PCO₂) | Hydromagnesite forms, transforms to magnesite. | researchgate.net | |

| 120°C (100 bar PCO₂) | Direct formation of magnesite. | researchgate.net | |

| **Pressure (PCO₂) ** | 1 bar (at 25°C) | Nesquehonite precipitates. | researchgate.net |

| 100 bar (at 120°C) | Direct formation of magnesite. | researchgate.net | |

| pH | Lower pH (at lower temps) | Needle-like morphologies. | acs.orgnih.gov |

| Higher pH (at higher temps) | Sheet-like crystallites, rosette-like structures. | nih.gov | |

| 9.5 - 10 | Favorable for nesquehonite precipitation. | researchgate.net | |

| > 13.5 | Dissolution of nesquehonite. | researchgate.net |

Polymorphism and Phase Transformation Dynamics of Magnesium Carbonate

Hydrated Magnesium Carbonate Phases and Their Interconversions

Magnesium carbonate is known to exist in several hydrated forms, each with distinct structures and stability ranges. These hydrates play a significant role as precursors in the formation of the more stable anhydrous form, magnesite.

Nesquehonite (MgCO₃·3H₂O) is a commonly occurring hydrated magnesium carbonate. Its crystal structure is characterized by double chains of corner-sharing [CO₃] trigonal planar groups and distorted [MgO₆] octahedra running parallel to the b-axis. nih.govacs.org A third water molecule is located between these chains, contributing to a network of hydrogen bonds. nih.govacs.org

Recent studies using in situ single-crystal and synchrotron powder X-ray diffraction have revealed that nesquehonite undergoes significant transformations under pressure. At ambient temperature, it experiences two pressure-induced phase transitions. nih.govacs.orgresearchgate.net The first transition (to a phase denoted HP1) occurs at approximately 2.4 GPa, followed by a second transition (to phase HP2) at around 4.0 GPa. nih.govacs.orgresearchgate.net These transitions involve distortions and rearrangements of the [MgO₆] polyhedra and tilting of the [CO₃] carbonate units. acs.orgnih.gov Notably, the coordination number of magnesium increases from 6 in nesquehonite to 7 in the HP2 phase. acs.orgnih.gov All these pressure-induced effects at room temperature have been observed to be reversible. nih.govacs.org

Nesquehonite also exhibits interesting behavior under combined pressure and temperature. When heated at 0.7 GPa, it undergoes a decomposition or structural transformation at 115 °C. nih.govacs.orguniovi.es This transformation is thought to involve a partial dehydration, possibly leading to the formation of magnesite and a novel MgCO₃·4H₂O phase. nih.govuniovi.es Further heating to 160 °C at 0.75 GPa results in the complete dehydration to magnesite. csic.es

An unusual characteristic of nesquehonite is its negative axial compressibility and thermal expansivity, which is likely related to the directional nature of its hydrogen bonds. nih.govacs.org

Interactive Data Table: Phase Transitions of Nesquehonite

| Condition | Transition Pressure/Temperature | Resulting Phase | Key Structural Changes | Reference |

| Ambient Temperature | ~2.4 GPa | HP1 | Distortion of [MgO₆] octahedra, tilting of [CO₃] units. | nih.govresearchgate.net |

| Ambient Temperature | ~4.0 GPa | HP2 | Increase in Mg coordination number to 7. | nih.govresearchgate.netacs.org |

| 0.7 GPa | 115 °C | Partially dehydrated phase (possibly MgCO₃·4H₂O + Magnesite) | Decomposition and dehydration. | nih.govuniovi.es |

| 0.75 GPa | 160 °C | Magnesite (MgCO₃) | Complete dehydration. | csic.es |

Dypingite and hydromagnesite (B1172092) are basic hydrated magnesium carbonates that are key intermediates in the transformation pathways of magnesium carbonates. The transformation of nesquehonite can lead to the formation of dypingite, which in turn can transform into the more stable hydromagnesite. researchgate.net This transformation from dypingite to hydromagnesite can occur at temperatures below 100°C, though the local structure may remain unchanged. researchgate.net

Studies have shown that the formation of these minerals is influenced by temperature. For instance, hydromagnesite tends to form at temperatures above 55°C. researchgate.net The transformation of nesquehonite to hydromagnesite is considered to follow the Ostwald step rule, proceeding through metastable intermediates. acs.org The crystal structure of dypingite is not yet fully determined due to the lack of suitable single crystals for analysis, but it is believed to be similar to that of hydromagnesite. researchgate.netnih.gov Dypingite is sometimes considered a series of phases with varying degrees of hydration. researchgate.net

Beyond nesquehonite, dypingite, and hydromagnesite, the MgO-CO₂-H₂O system includes several other hydrated magnesium carbonates.

Lansfordite (MgCO₃·5H₂O): This pentahydrate is typically formed at lower temperatures than nesquehonite. nih.govgeo-leo.de

Barringtonite (B8008377) (MgCO₃·2H₂O): Traces of barringtonite have been observed at the end of experiments involving the decomposition of nesquehonite, suggesting it may form from incongruent dissolution. brighton.ac.uk

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): This is another basic hydrated magnesium carbonate that can form during the carbonation of reactive MgO. osti.gov

MgCO₃·6H₂O: A recently synthesized and previously unknown hexahydrate was formed in an aqueous solution at 273.15 K (0°C). nih.govgeo-leo.de This phase is unstable at room temperature and quickly transforms into nesquehonite. geo-leo.de Its crystal structure consists of isolated pairs of edge-linked Mg(CO₃)(H₂O)₄ octahedra. nih.govgeo-leo.de

The formation of these various hydrates is highly dependent on factors such as temperature, CO₂ pressure, and the concentration of magnesium ions in the solution. nih.gov

Dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O] and Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O]

Anhydrous Magnesium Carbonate (Magnesite) Formation

Magnesite (MgCO₃) is the most thermodynamically stable form of magnesium carbonate. However, its formation, particularly at low temperatures, is often kinetically inhibited.

The formation of magnesite at temperatures below 60-100°C is rare in aqueous solutions, a phenomenon often attributed to the high hydration energy of the Mg²⁺ cation. researchgate.netosti.gov However, several pathways for low-temperature magnesite formation have been identified.

One pathway involves the transformation of metastable hydrated precursors. For instance, cycles of dissolution and precipitation can promote the formation of the more stable magnesite from less stable phases. researchgate.net Another identified pathway at low temperatures (25°C) and limited water activity involves the carbonation of forsterite (Mg₂SiO₄) to magnesite via an amorphous magnesium carbonate (AMC) intermediate, bypassing the formation of nesquehonite. osti.govrsc.org

Research has also demonstrated the synthesis of magnesite at 40°C and atmospheric pressure through experimental methods that mimic natural cyclic changes in temperature and pH. researchgate.net These experiments have shown that initial metastable products like aragonite and dypingite can transform into magnesite over time. researchgate.net Furthermore, direct precipitation of low-temperature magnesite has been achieved in laboratory settings using polystyrene microspheres with carboxyl functional groups and on the surfaces of cyanobacteria. geoconvention.com

Under the extreme conditions of the Earth's mantle, magnesite exhibits remarkable stability and undergoes further polymorphic transformations. It is considered a primary host for carbon in the deep Earth. researchgate.netutexas.edu

Experimental studies have confirmed the synthesis of magnesite from its constituent oxides (MgO and CO₂) at pressures ranging from 5 to 40 GPa and temperatures between 1400 and 1800 K. utexas.edugeoscienceworld.org Magnesite remains stable up to very high pressures and temperatures. For example, it retains its ambient R-3c structure at 26 GPa and 1200 K. geoscienceworld.org In an anhydrous system at approximately 6 GPa, magnesite is stable up to 1725 °C. geoscienceworld.org The presence of a hydrous fluid can lower its stability by about 100 °C at similar pressures. geoscienceworld.org

At even more extreme conditions, magnesite transforms into new high-pressure polymorphs. A transition to an unknown form was observed at pressures above 115 GPa and temperatures of 2100-2200 K. researchgate.net First-principles calculations and in-situ X-ray diffraction experiments have identified high-pressure phases with different space groups. For instance, a transformation from the R-3c structure to a P-1 phase is predicted around 60-85 GPa, and a further transition to a C2/m structure (magnesite-II) is expected above 80-101 GPa. semanticscholar.orgmdpi.com

Interactive Data Table: Stability and Polymorphs of Magnesite

| Pressure (GPa) | Temperature (K) | Stability/Phase Transition | Resulting Phase/Structure | Reference |

| 5 - 40 | 1400 - 1800 | Formation from MgO + CO₂ | Magnesite (R-3c) | utexas.edugeoscienceworld.org |

| 26 | 1200 | Stable | Magnesite (R-3c) | geoscienceworld.org |

| ~6 (anhydrous) | up to 1998 (1725 °C) | Stable | Magnesite (R-3c) | geoscienceworld.org |

| 60 - 85 | 0 (static) | Phase Transition | P-1 | semanticscholar.orgmdpi.com |

| > 80 - 101 | 0 (static) | Phase Transition | C2/m (Magnesite-II) | semanticscholar.orgmdpi.com |

| > 115 | 2100 - 2200 | Phase Transition | Unknown form | researchgate.net |

Low-Temperature Crystallization Pathways of Magnesite

Mechanisms of Phase Stability and Transformation

The formation and interconversion of magnesium carbonate polymorphs are governed by intricate thermodynamic and kinetic factors. The stability of a specific phase—be it anhydrous, hydrated, or amorphous—is not merely a function of temperature and pressure, but is also dictated by molecular-level interactions. Key among these are the energetic requirements for removing water molecules from the magnesium cation and the complex network of hydrogen bonds that define the architecture of the hydrated crystalline structures.

Role of Dehydration Energy Barriers for Mg²⁺ Cations

A primary obstacle to the low-temperature aqueous precipitation of magnesite (MgCO₃), the most thermodynamically stable form of magnesium carbonate, is the high energy barrier associated with the dehydration of the magnesium cation (Mg²⁺). nih.govhelsinki.fi In aqueous environments, the Mg²⁺ ion is strongly hydrated, forming a stable hexahydrated complex, [Mg(H₂O)₆]²⁺. nih.gov The interaction between the small, highly charged Mg²⁺ cation and the surrounding water molecules is exceptionally strong, with a calculated hydration free energy of approximately -439 kcal mol⁻¹. nih.gov

The formation of anhydrous magnesite requires the removal of these tightly bound water molecules from the inner hydration shell of the magnesium ion so that it can bond with carbonate (CO₃²⁻) ions to form a crystal lattice. curtin.edu.au This dehydration process is the rate-determining step in the nucleation of magnesite. nih.govgeochemicalperspectivesletters.org The significant energy required to overcome this barrier kinetically inhibits the direct formation of magnesite under ambient conditions. nih.gov Consequently, less stable, hydrated magnesium carbonate phases, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), are preferentially formed. nih.gov Industrial processes circumvent this kinetic barrier by using high temperatures, often between 120°C and 600°C, to provide the necessary energy for dehydration and promote magnesite crystallization. nih.gov

Atomistic simulations have provided quantitative insights into this energy barrier. The calculated energy required to remove a single water molecule from the first hydration shell of the Mg²⁺ ion to create a vacant coordination site for a carbonate ion is substantial.

| Force Field Model | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| AMOEBA (Polarizable) | ≈39 | curtin.edu.au |

| Rigid-Ion (New Parameterization) | ≈51 | curtin.edu.au |

Research has also shown that the chemical environment can modify this dehydration barrier. geochemicalperspectivesletters.org The presence of carbonate ions or other additives in solution can interact with the hydrated magnesium ion, potentially lowering the energy barrier for water exchange and influencing the subsequent crystallization pathway. curtin.edu.augeochemicalperspectivesletters.org

Influence of Hydrogen Bonding on Polymorph Stability

Hydrogen bonds are a defining structural feature in hydrated magnesium carbonate polymorphs, playing a critical role in their stability and phase transformation dynamics. acs.orgresearchgate.net The trihydrate nesquehonite (MgCO₃·3H₂O) provides a clear example of this influence. Its crystal structure consists of chains built from [MgO₆] octahedra and [CO₃] carbonate groups. acs.orgcsic.es These chains are linked to one another not by primary ionic or covalent bonds, but by a network of hydrogen bonds facilitated by water molecules. acs.orgacs.org In the nesquehonite structure, two water molecules are directly coordinated to each Mg²⁺ ion (forming part of the [MgO₆] octahedra), while a third water molecule resides between the chains, acting as a bridge. acs.orgacs.orgcsic.es

The specific arrangement and directionality of these hydrogen bonds are believed to be responsible for some of nesquehonite's unusual anisotropic properties, such as negative axial compressibility and thermal expansivity, where the crystal lattice expands upon cooling or compresses along a specific axis under pressure. nih.govacs.orgcsic.escsic.es

The stability of nesquehonite and its transformation to other phases under pressure are directly linked to changes in this hydrogen bonding network. acs.orgresearchgate.net Under ambient temperature, increasing pressure induces several phase transitions, which involve significant structural rearrangements mediated by hydrogen bonds. nih.govcsic.es

| Phase | Transition Pressure (at ambient T) | Key Structural Characteristics | Role of Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Nesquehonite | Ambient | Monoclinic (P2₁/n) structure. Chains of [MgO₆] octahedra and [CO₃] groups. | Chains are interconnected by hydrogen bonds from both coordinated and interstitial water molecules. acs.orgacs.orgcsic.es | nih.govacs.org |

| HP1 | ~2.4 GPa | Remains monoclinic (P2₁/n). Slight discontinuity in lattice parameters. [CO₃] groups become tilted, leading to more irregular [MgO₆] octahedra. | A noticeable increase in the number of hydrogen bonds is observed, enhancing the interconnectivity between chains. nih.govacs.orguniovi.es | nih.govacs.orgcsic.es |

| HP2 | ~4.0 GPa | Significant change in X-ray diffraction patterns, indicating a more substantial structural transformation. Mg coordination number increases from 6 to 7. | The transformation involves further atomic rearrangement and distortion of polyhedra, altering the H-bond network. acs.orgresearchgate.net | nih.govacs.orgcsic.es |

At approximately 2.4 GPa, nesquehonite transforms into a high-pressure phase (HP1). nih.govcsic.es This transition is characterized by a tilting of the carbonate groups and a distortion of the magnesium-oxygen octahedra. acs.orgcsic.es Crucially, this structural shift is accompanied by a significant increase in the number of hydrogen bonds, which alters the forces holding the crystal structure together. acs.orguniovi.es A further transition to a second high-pressure phase (HP2) occurs at around 4.0 GPa, involving an increase in the magnesium coordination number and a more profound rearrangement of the crystal lattice and its hydrogen bond topology. nih.govacs.orgresearchgate.net These pressure-induced transformations highlight how the flexibility and strength of the hydrogen bond network govern the polymorphism and stability of hydrated magnesium carbonate.

Spectroscopic and Structural Characterization of Magnesium Carbonate Systems

X-ray Diffraction Techniques (XRD, PXRD, Synchrotron XRD)

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of magnesium carbonate. Powder X-ray diffraction (PXRD) is routinely used to confirm the synthesis of specific magnesium carbonate minerals and to identify impurities. amazonaws.com For instance, the PXRD pattern for synthetic nesquehonite shows characteristic peaks that align with the reference pattern PDF #00-020-0669. researchgate.net Similarly, the formation of dypingite can be confirmed by its pXRD pattern, which matches the reference PDF#00-023-1218. amazonaws.com

The crystal structure of nesquehonite was first described as having a P2₁/n monoclinic unit cell. nih.gov It consists of distorted [MgO₆] octahedra that share edges and corners with carbonate groups, forming chains. nih.gov The third water molecule is located between these chains. nih.gov

Synchrotron XRD provides high-resolution data that is essential for studying phase transitions under non-ambient conditions. In-situ synchrotron single-crystal XRD has been used to study the behavior of nesquehonite under high pressure, revealing two pressure-induced phase transitions at 2.4 GPa and 4.0 GPa at room temperature. nih.govacs.org These transitions involve a distortion and rearrangement of the Mg-centered polyhedra and tilting of the carbonate units. acs.orgnih.govresearchgate.netacs.org Specifically, the magnesium coordination number increases from 6 in nesquehonite to 7 in the second high-pressure phase. acs.orgnih.govresearchgate.netacs.org Synchrotron XRD has also been instrumental in confirming the identity and phase purity of synthesized magnesium carbonate samples. osti.gov

Table 1: X-ray Diffraction Data for Selected Magnesium Carbonate Minerals

| Mineral | Crystal System | Space Group | Key XRD Peaks (2θ) | Reference PDF Card |

|---|---|---|---|---|

| Nesquehonite | Monoclinic | P2₁/n | Data available in reference pattern | #00-020-0669 researchgate.net |

| Dypingite | - | - | Data available in reference pattern | #00-023-1218 amazonaws.com |

| Northupite | - | - | Data available in reference pattern | #01-076-6232 amazonaws.com |

| Halite | - | - | Data available in reference pattern | #00-005-0628 amazonaws.com |

Vibrational Spectroscopy (Raman, Infrared)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations within the crystal lattice of magnesium carbonate compounds, allowing for the differentiation of various phases.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to the symmetric stretching modes of the carbonate ion (CO₃²⁻).

Hydromagnesite (B1172092): An intense band is observed at 1121 cm⁻¹ attributed to the CO₃²⁻ ν₁ symmetric stretching mode. qut.edu.au A series of Raman bands at 708, 716, 728, and 758 cm⁻¹ are assigned to the CO₃²⁻ ν₄ in-plane bending mode. qut.edu.au The OH stretching region shows bands at 3416, 3516, and 3447 cm⁻¹. qut.edu.au

Artinite and Dypingite: Intense bands for the CO₃²⁻ ν₁ symmetric stretching mode are observed at 1092 cm⁻¹ for artinite and 1120 cm⁻¹ for dypingite. qut.edu.au The CO₃²⁻ ν₃ antisymmetric stretching vibrations are very weak and appear at 1412 and 1465 cm⁻¹ for artinite, and at 1366, 1447, and 1524 cm⁻¹ for dypingite. qut.edu.au

Brugnatellite and Coalingite: Intense bands for the CO₃²⁻ ν₁ symmetric stretching mode are observed at 1094 cm⁻¹ for brugnatellite and 1093 cm⁻¹ for coalingite. sshade.eu

Nesquehonite: High-pressure Raman spectroscopy studies on nesquehonite show the emergence of new bands above 7.8 GPa in the 260–430 cm⁻¹ region, indicating a phase transition. acs.org

Infrared (IR) Spectroscopy:

IR spectroscopy is complementary to Raman, often showing strong signals for antisymmetric stretching modes.

Hydromagnesite: A series of infrared bands at 1387, 1413, and 1474 cm⁻¹ are assigned to the CO₃²⁻ ν₃ antisymmetric stretching modes. qut.edu.au Infrared bands at 3430, 3446, 3511, 2648, and 3685 cm⁻¹ are attributed to Mg-OH stretching modes. qut.edu.au It also exhibits characteristic absorption bands at 800, 850, and 880 cm⁻¹. researchgate.net

Magnesite: The far-IR spectrum of magnesite shows three strong peaks at 228, 256, and 306 cm⁻¹, and a strong broad band at 380 cm⁻¹. ucf.edu

General: The asymmetric stretching mode of the carbonate anion (CO₃²⁻) in MgCO₃ is observed around 1420 cm⁻¹, while the symmetric stretching mode appears near 870 cm⁻¹. researchgate.net

Table 2: Vibrational Spectroscopy Data for Magnesium Carbonate Minerals (cm⁻¹)

| Mineral | Technique | ν₁ (symm. stretch) | ν₃ (antisymm. stretch) | Other Key Bands |

|---|---|---|---|---|

| Hydromagnesite | Raman | 1121 qut.edu.au | 1404, 1451, 1490, 1520 qut.edu.au | 708, 716, 728, 758 (ν₄ bend) qut.edu.au |

| Hydromagnesite | IR | - | 1387, 1413, 1474 qut.edu.au | 3430, 3446, 3511 (Mg-OH stretch) qut.edu.au |

| Artinite | Raman | 1092 qut.edu.au | 1412, 1465 qut.edu.au | 700 (ν₂ bend) qut.edu.au |

| Dypingite | Raman | 1120 qut.edu.au | 1366, 1447, 1524 qut.edu.au | 725, 760 (ν₂ bend) qut.edu.au |

| Brugnatellite | Raman | 1094 sshade.eu | 1377, 1451 sshade.eu | 792 (ν₂ out-of-plane bend) sshade.eu |

| Coalingite | Raman | 1093 sshade.eu | 1420, 1465 sshade.eu | 797 (ν₂ out-of-plane bend) sshade.eu |

Electron Microscopy (SEM, TEM, STXM)

Electron microscopy techniques are vital for visualizing the morphology and microstructure of magnesium carbonate particles.

Scanning Electron Microscopy (SEM): SEM is used to observe the morphology of synthesized magnesium carbonate hydrates. Studies have shown that by adjusting reaction temperature and pH, various morphologies can be obtained, including needle-like and sheet-like structures. nih.gov At lower temperatures, needle-like morphologies are common, while higher temperatures favor sheet-like crystallites that can assemble into more complex structures. nih.gov

Scanning Transmission X-ray Microscopy (STXM): STXM combines microscopy with X-ray absorption near-edge structure (XANES) spectroscopy, allowing for the chemical mapping of different hydrated magnesium carbonate (HMC) phases. rsc.orgresearchgate.netresearchgate.netgrafiati.com This technique has been successfully used to distinguish between nesquehonite, dypingite, and other HMC phases formed during the carbonation of brucite. researchgate.net STXM analysis has shown that the introduction of magnesium acetate (B1210297) can lead to the formation of an interconnected network of HMC agglomerates with a dense microstructure. rsc.orgresearchgate.net

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the decomposition behavior of magnesium carbonate hydrates.

Hydromagnesite: Dynamic thermal analysis shows that the decomposition of synthetic hydromagnesite occurs in several steps: dehydration in two steps at approximately 135°C and 184°C, dehydroxylation at 412°C, and decarbonation at 474°C. akjournals.comresearchgate.net Another study reports decomposition over a temperature range of approximately 220°C to 550°C. researchgate.net The partial pressure of carbon dioxide can significantly affect the decomposition mechanism. uclan.ac.uk

Nesquehonite: The thermal decomposition of nesquehonite also occurs in stages. frontiersin.org It loses its water below 300–350°C, and CO₂ is lost above this temperature range. scispace.comresearchgate.net The initial loss of water between ~55°C and 135°C leads to a partially collapsed structure. scispace.comresearchgate.net TGA/DSC analysis of a hydrated magnesium carbonate (MgCO₃·xH₂O) showed a three-step decomposition process, with a major decarbonation step peaking at 441°C. mdpi.comresearchgate.net The thermal decomposition of nesquehonite is very similar to that of hydromagnesite, with decarbonation events occurring around 440°C and 550°C. core.ac.uk An exothermic peak is sometimes observed around 510°C. core.ac.uk

Basic Magnesium Carbonate: TGA curves show that the addition of basic magnesium carbonate to polypropylene (B1209903) improves its thermal stability, increasing the weight loss temperature from 410°C to 450°C. meixi-mgo.com

Table 3: Thermal Decomposition Data for Magnesium Carbonate Hydrates

| Mineral | Technique | Decomposition Events (°C) | Products |

|---|---|---|---|

| Hydromagnesite | TGA/DTA | ~135, ~184 (dehydration); ~412 (dehydroxylation); ~474 (decarbonation) akjournals.comresearchgate.net | H₂O, CO₂, MgO |

| Nesquehonite | TGA/DTA | 55-135 (initial H₂O loss); >300-350 (CO₂ loss) scispace.comresearchgate.net | H₂O, CO₂, MgO |

| MgCO₃·xH₂O | TGA/DSC | Peak at 245 (dehydration); Peak at 441 (decarbonation) mdpi.comresearchgate.net | H₂O, CO₂, MgO |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, such as ¹³C and ¹H, within magnesium carbonate structures. acs.orgwpmucdn.comnih.govresearchgate.net

¹³C NMR: Solid-state ¹³C NMR is effective for distinguishing between different magnesium carbonate phases, which often have overlapping resonances. acs.orgwpmucdn.comnih.govresearchgate.net

Magnesite: As the only non-hydrated magnesium carbonate, it shows a single ¹³C NMR resonance at 169.9 ppm. wpmucdn.com

Hydromagnesite: It has two crystallographically inequivalent carbon atoms, resulting in two ¹³C NMR resonances at 165.2 ppm and 163.0 ppm. wpmucdn.com Another study reported these at 165.6 and 163.4 ppm. researchgate.net

Static vs. MAS NMR: Static ¹³C NMR provides information on the chemical shift anisotropy (CSA), which is indicative of the site-symmetry of the carbon environments. acs.orgwpmucdn.comnih.govresearchgate.net Magic-Angle Spinning (MAS) NMR narrows the resonances, providing isotropic chemical shifts for each unique carbon site. acs.orgwpmucdn.comnih.govresearchgate.net

¹H NMR: ¹H NMR is used to study the hydrated species in magnesium carbonates.

Hydrated Magnesium Carbonates: Spectra of hydromagnesite, artinite, and dypingite show a hydroxyl proton environment around δ ~ -1.3 ppm and multiple water proton signals between +5.0 and +7.0 ppm. nih.gov

Magnesium Chloride Hexahydrate: The ¹H-NMR spectrum shows a water proton resonance at δ = +4.1 ppm. nih.gov

Table 4: Solid-State ¹³C NMR Data for Magnesium Carbonate Minerals

| Mineral | Isotropic Chemical Shift (δiso) (ppm) | Number of Inequivalent ¹³C Sites |

|---|---|---|

| Magnesite | 169.9 wpmucdn.com | 1 wpmucdn.com |

| Hydromagnesite | 165.2 and 163.0 wpmucdn.com | 2 wpmucdn.com |

Computational Chemistry and Modeling Approaches for Magnesium Carbonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural, electronic, and thermodynamic properties of magnesium carbonate and its various hydrated forms.

DFT calculations have been instrumental in determining the properties of magnesite, the anhydrous form of magnesium carbonate. Studies have used DFT to calculate its electronic, optical, and bonding properties, often comparing different exchange-correlation functionals like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). researchgate.net These calculations provide estimates for the band gap and reveal the nature of atomic bonding within the crystal structure. researchgate.net Furthermore, DFT has been used to predict the structural and elastic properties of magnesite under high-pressure conditions relevant to the Earth's mantle. researchgate.netscispace.com

A significant focus of DFT applications has been on understanding the thermodynamics of magnesium carbonate and its hydrates. acs.orgresearchgate.netnih.gov By combining DFT calculations of total energies and vibrational entropy with experimental chemical potentials, researchers have developed ab initio thermodynamic frameworks. acs.orgnih.gov These models can predict the stability of various hydrated magnesium carbonate minerals, such as nesquehonite and hydromagnesite (B1172092), under different temperature and pressure conditions, including those relevant to carbon sequestration. acs.orgresearchgate.netnih.gov Such studies have shown that even small amounts of water can significantly impact the stability of these hydrated phases. researchgate.net DFT has also been employed to investigate the effects of promoting agents, like sodium carbonate (Na2CO3) and calcium carbonate (CaCO3), on the CO2 capture properties of magnesium oxide (MgO) to form double salts. aaqr.org

Recent DFT studies have also explored the structural and vibrational properties of dense, high-pressure phases of hydrated magnesium carbonate, providing insights into their polymorphism and the role of hydrogen bonding in their compressibility. acs.orgresearchgate.net Additionally, DFT has been used to study the crystal structure and properties of complex magnesium carbonate minerals like bayleyite (Mg2[UO2(CO3)3] · 18 H2O). csic.es

Table 1: Selected DFT Studies on Magnesium Carbonate

| Study Focus | Key Findings | References |

|---|---|---|

| Electronic and Optical Properties of Magnesite | Calculated indirect band gap and analyzed bonding nature. | researchgate.net |

| Thermodynamics of Hydrated Magnesium Carbonates | Developed a model to predict mineral stability under various conditions, showing the importance of water. | acs.orgresearchgate.netnih.gov |

| High-Pressure Phases of MgCO3·3H2O | Characterized the structure and vibrational properties of dense polymorphs. | acs.orgresearchgate.net |

| CO2 Capture by Promoted MgO | Investigated the thermodynamics of double salt formation for enhanced CO2 capture. | aaqr.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This approach is particularly useful for investigating dynamic processes such as mineral formation, ion hydration, and interfacial phenomena.

Classical MD simulations utilize force fields, which are sets of empirical parameters that describe the potential energy of a system of particles. These simulations have been crucial in understanding the behavior of magnesium carbonate in aqueous environments and at interfaces.

A significant challenge in simulating magnesium carbonate systems is the development of accurate force fields. rsc.orgroyalsocietypublishing.org Researchers have developed and parameterized force fields to model the interactions of magnesium and carbonate ions in solution, as well as their interactions with water and mineral surfaces. rsc.orgosti.govrsc.org These force fields are often validated against experimental data and quantum mechanical calculations to ensure their accuracy in reproducing structural and thermodynamic properties. royalsocietypublishing.orgcurtin.edu.au For instance, new polarizable and rigid-ion models have been developed to accurately describe magnesium-carbonate ion pairing and the hydration structure of the ions. curtin.edu.au

Classical MD simulations have been used to investigate the mechanical properties of magnesite and forsterite to understand how carbonation might affect the energy required for grinding minerals (comminution). vt.edu Other studies have focused on the heterogeneous nucleation of amorphous magnesium carbonate on substrates like quartz, revealing how the surface can influence the structure of the forming mineral. nih.gov Simulations have also shed light on the role of water in the carbonation process, showing that a certain number of water layers are necessary to facilitate magnesium ion diffusion and enable magnesite precipitation. rsc.org

Table 2: Applications of Classical Molecular Dynamics to Magnesium Carbonate

| Research Area | Key Insights | References |

|---|---|---|

| Force Field Development | New parameters developed for aqueous and interfacial systems to accurately model ion pairing and hydration. | rsc.orgroyalsocietypublishing.orgosti.govrsc.orgcurtin.edu.au |

| Mechanical Properties | Compared the mechanical response of forsterite and magnesite to understand the effects of carbonation. | vt.edu |

| Heterogeneous Nucleation | Investigated the influence of quartz surfaces on the formation of amorphous magnesium carbonate. | nih.gov |

| Role of Water in Carbonation | Demonstrated the necessity of a minimum number of water layers for Mg ion diffusion and magnesite formation. | rsc.org |

Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations (typically DFT), allowing for the study of chemical reactions and bond-breaking/forming events without the need for pre-defined force fields.

AIMD simulations have been particularly valuable for investigating the structure and dynamics of amorphous and hydrated magnesium carbonates. rsc.orgpnnl.gov These studies provide detailed atomic-scale models that can be compared with experimental data, such as X-ray pair distribution functions. rsc.org AIMD has revealed that upon dehydration, the coordination number of magnesium does not change significantly, but the extent of water dissociation increases. rsc.org These simulations also show that magnesium has a strong preference for monodentate coordination with carbonate ligands. rsc.org

Furthermore, AIMD has been used to study the stability of magnesium-carbonate ion pairs in aqueous solution. curtin.edu.au Combined with enhanced sampling techniques like metadynamics, AIMD can explore the relative stabilities of different coordination states, such as monodentate and bidentate configurations of the MgCO3 ion pair. curtin.edu.au These simulations have also shed light on the extensive hydrogen bond network present in hydrated amorphous carbonates, which facilitates frequent proton transfers. rsc.org

Classical Molecular Dynamics

Free Energy Calculations and Reaction Pathway Analysis

Understanding the thermodynamics and kinetics of magnesium carbonate formation is crucial for predicting its precipitation and transformation pathways. Computational methods play a key role in elucidating these complex processes.

Free energy calculations, often coupled with MD or DFT, are used to determine the stability of different mineral phases and the energy barriers associated with their formation. For example, free energy calculations have been used to show that the presence of carbonate can lower the energy barrier for water exchange around a magnesium ion, which is a critical step in the nucleation of magnesium-bearing minerals. curtin.edu.au These calculations have also been employed to investigate the attachment of carbonate ions to magnesium surfaces, revealing energy barriers consistent with aqueous ion pairing. osti.govrsc.org

Reaction pathway analysis helps to identify the sequence of steps involved in a chemical transformation. For instance, thermodynamic and kinetic analyses have been performed on the carbothermic reduction of magnesite, a process for producing magnesium metal. imim.pl These studies calculate the Gibbs free energies for the reactions as a function of temperature and pressure to determine the conditions under which the reaction is favorable. imim.pl Similarly, the transformation of hydromagnesite to the more stable magnesite has been studied to understand the kinetics and determine the activation energy of the process, which is important for applications like carbon sequestration. osti.govcambridge.org Thermodynamic modeling has also been used to predict the favorable partitioning of lead ions into magnesite, a process relevant for environmental remediation, although the reaction kinetics are slow. mdpi.com

Reactive Transport Modeling and Chemical Speciation Studies

Reactive transport models (RTMs) are powerful tools that combine the simulation of fluid flow and solute transport with geochemical reactions. They are extensively used to model the formation of magnesium carbonate in various geological and engineered systems.

RTMs have been applied to study the carbonation of magnesium silicate (B1173343) minerals, a key process in geologic carbon sequestration. princeton.eduacs.org These models can simulate the development of chemical gradients, the dissolution of primary minerals like forsterite, and the subsequent precipitation of magnesium carbonates. princeton.eduacs.org By integrating experimental data, these models have shown that magnesite precipitation can be spatially localized in areas where solutions become supersaturated, even if the bulk system remains undersaturated. princeton.eduacs.org RTMs are also used to assess natural carbon sequestration in ultramafic mine tailings, where the weathering of magnesium-rich minerals leads to the formation of hydrated magnesium carbonates. conicet.gov.ar

Chemical speciation modeling, often a component of RTMs, is used to predict the distribution of different chemical species in a solution under specific conditions. nih.govbohrium.com This is crucial for understanding which carbonate phases are likely to precipitate. For example, geochemical modeling has been used to determine the conditions necessary for the formation of sparry magnesite deposits, highlighting the importance of high Mg/Ca ratios in the solution. researchgate.net In the context of carbon sequestration in saline aquifers, speciation modeling helps to predict the stability of magnesite and other carbonate phases at elevated temperatures and pressures. bohrium.com These models have also been applied to understand the interactions in complex systems, such as CO2-rock-brine interactions in petroleum reservoirs, predicting the dissolution of primary minerals and the precipitation of secondary carbonates like ankerite and magnesite. mdpi.com

Geochemical and Environmental Formation Processes of Magnesium Carbonate

Natural Occurrences and Geological Contexts

Magnesium carbonate minerals are found in diverse geological environments, each characterized by specific formation pathways. These range from high-temperature alterations of mantle rocks to low-temperature precipitation in sedimentary basins. stanford.edunih.gov

Magnesite is a common alteration product of magnesium-rich ultramafic rocks, such as peridotite and serpentinite. wikipedia.orgalexstrekeisen.it This alteration can occur across a wide range of temperatures and pressures.

One primary mechanism is the carbonation of olivine (B12688019), a key mineral in peridotite, in the presence of water and carbon dioxide, typically under conditions of the greenschist facies of metamorphism. wikipedia.org The reaction involves the breakdown of magnesium silicates and their replacement by magnesium carbonate. Similarly, the carbonation of serpentine (B99607), another alteration product of ultramafic rocks, can also form magnesite. wikipedia.org

These processes result in several distinct types of deposits: